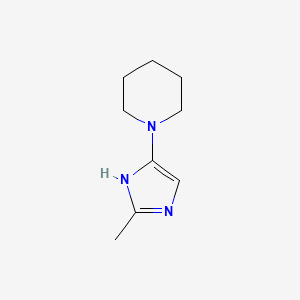

1-(2-Methyl-1H-imidazol-4-yl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

1-(2-methyl-1H-imidazol-5-yl)piperidine |

InChI |

InChI=1S/C9H15N3/c1-8-10-7-9(11-8)12-5-3-2-4-6-12/h7H,2-6H2,1H3,(H,10,11) |

InChI Key |

QUKWWZRINNLYQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1)N2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Methyl 1h Imidazol 4 Yl Piperidine and Analogous Structures

Retrosynthetic Strategies for the 1-(2-Methyl-1H-imidazol-4-yl)piperidine Core

Retrosynthetic analysis, or the disconnection approach, is a problem-solving technique for designing organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. This process involves breaking bonds to reveal idealized fragments (synthons) and their corresponding real-world chemical reagents (synthetic equivalents). lkouniv.ac.in

For a compound composed of two distinct parts joined by a heteroatom, a common and logical strategy is to disconnect the bond adjacent to that heteroatom. youtube.com In the case of this compound, the most logical disconnection is the C4-N bond between the imidazole (B134444) ring and the piperidine (B6355638) nitrogen.

This disconnection simplifies the target molecule into two key synthons: a 2-methyl-1H-imidazol-4-yl cation and a piperidine anion, or more realistically, a 2-methyl-1H-imidazol-4-yl anion and a piperidinyl cation. These idealized fragments point toward practical synthetic equivalents. The most common forward reaction corresponding to this disconnection is a nucleophilic substitution, where the piperidine nitrogen acts as a nucleophile attacking an electrophilic carbon on the imidazole ring, or less commonly, vice-versa.

Figure 1: Primary Retrosynthetic Disconnection

Following the primary disconnection, the next step involves identifying suitable precursors or synthetic equivalents that can be used in a practical synthesis.

For the imidazole moiety , a common precursor would be a 2-methyl-4-halo-1H-imidazole (e.g., 4-bromo- or 4-iodo-2-methylimidazole). The halogen atom acts as a good leaving group, making the C4 position susceptible to nucleophilic attack by piperidine, often facilitated by a palladium or copper catalyst in a Buchwald-Hartwig or Ullmann-type coupling reaction.

For the piperidine moiety , piperidine itself is the most straightforward nucleophilic precursor. wikipedia.org In many complex syntheses, protected forms of piperidine derivatives are used to avoid side reactions. For instance, precursors like 1-Boc-4-piperidone can be used to build more complex structures before the final coupling and deprotection steps. federalregister.gov

The table below outlines the key precursors derived from the retrosynthetic analysis.

| Fragment | Synthon | Potential Precursor (Synthetic Equivalent) | Role in Synthesis |

| Imidazole | 2-Methyl-1H-imidazol-4-yl (electrophile) | 4-Halo-2-methyl-1H-imidazole | Substrate for nucleophilic substitution |

| Imidazole | 2-Methyl-1H-imidazol-4-yl (nucleophile) | 2-Methyl-4-amino-1H-imidazole | Nucleophile for coupling with an activated piperidine |

| Piperidine | Piperidine (nucleophile) | Piperidine | Nucleophile for C-N bond formation |

| Piperidine | Piperidine (electrophile) | N-Activated piperidine (e.g., N-aryl) | Substrate for nucleophilic attack (less common route) |

Direct and Indirect Approaches to Imidazole Ring Formation

The 2-methyl-1H-imidazole core is a fundamental component of the target molecule. Its synthesis can be achieved through both well-established classical methods and more modern, efficient cyclization techniques.

Several classical named reactions provide reliable routes to the imidazole core. journalijar.com For the synthesis of 2-methylimidazole (B133640) specifically, the Radziszewski reaction is particularly relevant. wikipedia.org

Debus-Radziszewski Imidazole Synthesis : This is a multi-component reaction that synthesizes imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org To produce 2-methylimidazole, the specific reactants are glyoxal (B1671930) (the 1,2-dicarbonyl), acetaldehyde (B116499) (the aldehyde), and ammonia. wikipedia.orgcore.ac.uk While yields can be low, this method is versatile for creating C-substituted imidazoles.

Wallach Synthesis : This method involves reacting N,N'-disubstituted oxamides with phosphorus pentachloride. While effective, it often requires harsh conditions. journalijar.comnih.gov

From α-Haloketones : Another approach involves the reaction between an α-haloketone and an amidine. This method is useful for producing a variety of substituted imidazoles.

The following table summarizes these classical methods.

| Synthesis Method | Reactants | Description | Relevance to Target |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | A one-pot condensation reaction forming the imidazole ring. wikipedia.org | Directly applicable using glyoxal, acetaldehyde, and ammonia to form 2-methylimidazole. wikipedia.org |

| Wallach Synthesis | N,N'-Disubstituted Oxamide, PCl₅ | Involves chlorination and cyclization to form the imidazole ring. nih.gov | Less direct for the specific substitution pattern of the target molecule. |

| From α-Haloketones | α-Haloketone, Amidine | Condensation reaction to form the imidazole ring. | Can be adapted to create substituted imidazole precursors. |

Modern synthetic chemistry has introduced new methodologies that offer improvements in yield, reaction conditions, and functional group tolerance. rsc.org These include catalytic systems and the use of enabling technologies like microwave and ultrasound irradiation. nih.gov

Catalytic Hydrogenation : A novel, green route has been developed for the synthesis of 2-methylimidazole via the selective hydrogenation of 2-imidazolecarboxaldehyde. rsc.org This method uses a heterogeneous catalyst, such as Palladium-impregnated Al-Ti mixed oxide, and proceeds through a 1H-imidazole-2-methanol intermediate, achieving high conversion and selectivity. rsc.org

Multi-component Reactions with Modern Catalysts : The classical Debus-Radziszewski reaction can be significantly improved by using modern catalysts, such as ionic liquids or γ-Al₂O₃ nanoparticles, often in conjunction with ultrasound irradiation. nih.gov These modifications can dramatically shorten reaction times and improve yields.

Cyclization of Functionalized Precursors : Recent advances include the cyclization of amido-nitriles under mild conditions and the [3+2] cycloaddition of α-azidoenones with nitriles to form tri-substituted imidazoles. rsc.org

Piperidine Ring Synthesis and Derivatization Techniques

The piperidine ring is a ubiquitous scaffold in pharmaceuticals. researchgate.netnih.govnih.gov While it can be synthesized through various methods, in the context of the target molecule, it is typically used as a starting material that is then derivatized.

The industrial production of piperidine itself is most commonly achieved through the catalytic hydrogenation of pyridine (B92270) over catalysts like molybdenum disulfide or nickel. wikipedia.orgdtic.mil

The crucial step for synthesizing the target molecule is the derivatization of the piperidine nitrogen. This involves forming the C-N bond with the imidazole ring, a reaction typically achieved through N-arylation. Key methods include:

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for forming C-N bonds. It would involve reacting a 4-halo-2-methylimidazole with piperidine in the presence of a palladium catalyst and a suitable base.

Ullmann Condensation : A classical copper-catalyzed method for N-arylation. While it often requires higher temperatures than palladium-catalyzed reactions, it remains a viable option.

Nucleophilic Aromatic Substitution (SNAr) : If the imidazole ring is sufficiently activated with electron-withdrawing groups (which is not the case for the parent 2-methylimidazole), direct substitution by piperidine can occur without a metal catalyst.

In many synthetic routes, the piperidine nitrogen is first protected (e.g., as a Boc-carbamate) to allow for other transformations on the molecule, followed by deprotection and the final coupling reaction. nih.gov

Reductive Amination Strategies for Piperidine Scaffolds

Reductive amination is a powerful and widely used method for forming C-N bonds and plays a crucial role in the synthesis of cyclic amines. dtic.mil One of the most direct methods for constructing the piperidine skeleton is the double reductive amination (DRA) of dicarbonyl compounds. This "one-pot" reaction typically involves a cascade of four steps: initial imine formation, reduction to an amino group, subsequent intramolecular cyclization to a cyclic imine (or enamine), and a final reduction to yield the piperidine ring.

A common approach involves the use of 1,5-dicarbonyl compounds, such as glutaraldehyde (B144438) or its derivatives, which can react with a primary amine or ammonia to form the piperidine ring. The versatility of this method is enhanced by the wide availability of amines that can serve as the nitrogen source. For instance, a rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts can proceed through a reductive transamination process, where a dihydropyridine (B1217469) intermediate is hydrolyzed to a dicarbonyl compound, which then undergoes reductive amination with an exogenous amine to form the N-substituted piperidine.

The table below summarizes representative conditions for reductive amination strategies leading to piperidine scaffolds.

| Precursor Type | Amine Source | Reducing Agent / Catalyst | Key Features & Notes |

| 1,5-Dicarbonyl Compound | Primary Amine / Ammonia | NaBH₃CN, H₂/Pd, etc. | Direct cyclization to form the piperidine ring. |

| Pyridinium Salts | Exogenous (Hetero)aryl Amine | Rhodium-catalyst / HCOOH | Involves in-situ formation of a dicarbonyl intermediate. |

| ω-Amino Fatty Acids | - (Intramolecular) | Phenylsilane / Iron-catalyst | Reductive amination followed by cyclization. |

Cyclization Reactions for Piperidine Formation

Intramolecular cyclization is a fundamental strategy for forming the piperidine ring, where the entire backbone of the cyclic product is present in the acyclic starting material. dtic.mil These reactions typically involve the formation of a new C-N or C-C bond.

Several key cyclization strategies include:

Dieckmann Condensation : This involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester. For piperidine synthesis, the addition of a primary amine to two equivalents of an α,β-unsaturated ester (like methyl acrylate) yields a diester intermediate, which then undergoes Dieckmann cyclization, hydrolysis, and decarboxylation to produce a 4-piperidone. dtic.mil 4-Piperidones are versatile intermediates that can be further functionalized. chemrevlett.com

Radical Cyclization : Radical-mediated cyclization provides another effective route. For example, N-radical formation can be initiated by a copper catalyst, followed by a 1,5-hydrogen atom transfer (HAT) to generate a carbon radical that can be trapped to form the ring.

Palladium-Catalyzed Cyclizations : Palladium catalysts are widely used to facilitate intramolecular cyclizations. For example, a Pd-catalyzed reaction of vinyl iodides with N-tosylhydrazones can generate η³-allyl ligands, which are then trapped intramolecularly by a nitrogen nucleophile to yield piperidine derivatives. nih.gov Similarly, intramolecular allylic amination, where a protecting group can act as a chiral ligand, offers a diastereoselective route to substituted piperidines.

Functionalization of Pre-formed Piperidine Rings

An alternative to building the piperidine ring from scratch is the functionalization of a pre-existing piperidine core. This approach is particularly useful when specific stereoisomers or substitution patterns are desired.

Recent advances have focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials. For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can be used to introduce substituents at various positions of the piperidine ring. The site-selectivity (e.g., C2, C3, or C4) can be controlled by the choice of catalyst and the nature of the nitrogen protecting group. nih.gov

Another strategy involves the conversion of piperidones, which are readily accessible, into more complex derivatives. For instance, 2-aryl-4-piperidones can be converted to 4-methylene derivatives via a Wittig olefination. acs.org This exocyclic double bond can then undergo various transformations, such as hydroboration-oxidation or ozonolysis, to install diverse functional groups at the C4 position, providing access to a range of 2,4-disubstituted piperidines. acs.org

Coupling Strategies for this compound Assembly

Once the piperidine scaffold is obtained, the final step is its attachment to the 2-methyl-1H-imidazole moiety. This can be accomplished through several robust coupling strategies.

Nucleophilic Substitution Reactions at the Piperidine Nitrogen

Nucleophilic substitution is a classical and effective method for forming the C-N bond between the imidazole and piperidine rings. In this approach, the nitrogen atom of piperidine acts as a nucleophile, attacking an electrophilic carbon on the imidazole ring. A common substrate for this reaction would be a 4-halo-2-methyl-imidazole (e.g., chloro, bromo) or an imidazole ring activated by an electron-withdrawing group, such as a nitro group.

The synthesis of the analogous compound 1-(4-chlorophenyl)-2-methyl-4-nitro-5-(1-piperidyl)-1H-imidazole demonstrates the viability of this approach, where piperidine displaces a leaving group on the imidazole ring. nih.gov The reactivity of the leaving group in nucleophilic aromatic substitution (SNAr) reactions often follows the order F > Cl ≈ Br > I when the addition of the nucleophile is the rate-determining step. nih.gov The reaction is typically performed in the presence of a base in a polar aprotic solvent.

The table below outlines the general parameters for this type of reaction.

| Imidazole Substrate | Leaving Group (L) | Base | Solvent | Typical Conditions |

| 4-L-2-Methylimidazole | F, Cl, Br, NO₂ | K₂CO₃, NaH, DIPEA | DMF, DMSO, Acetonitrile | Elevated temperature (e.g., 100 °C) |

Amide Bond Formation and Related Linkages

While not a direct route to the target compound, the formation of an amide bond is a fundamental reaction in organic synthesis that could be part of a multi-step strategy. For instance, if one of the heterocyclic fragments were functionalized with a carboxylic acid (e.g., piperidine-4-carboxylic acid) and the other with an amino group (e.g., 4-amino-2-methyl-imidazole), they could be joined via an amide linkage using standard peptide coupling reagents (e.g., HBTU, CDI). The resulting amide could then potentially be reduced to the corresponding amine, yielding a CH₂-linker between the two rings.

Alternatively, a related reaction involves the coupling of an acid with a piperidine derivative. For example, an acid can be converted to its acyl chloride and subsequently reacted with a piperidinyl-containing fragment to form an amide. nih.gov This strategy is more relevant for creating analogs where a carbonyl group is part of the final structure.

Palladium-Catalyzed Cross-Coupling Reactions (Potential Applications)

Modern synthetic chemistry offers powerful tools for C-N bond formation, with palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, being particularly prominent. researchgate.net This method is highly versatile and tolerant of a wide range of functional groups, making it an attractive potential strategy for the synthesis of this compound.

This reaction would involve the coupling of piperidine with a 4-halo-2-methyl-imidazole (preferably bromo or chloro derivative) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. cmu.edu The choice of ligand is critical for the reaction's success and can influence reaction rates and yields. Bulky, electron-rich phosphine ligands are often effective for these transformations. cmu.edu This method has been successfully applied to the coupling of piperidine and piperazine (B1678402) derivatives with various aryl and heteroaryl halides. researchgate.net

The table below summarizes typical conditions for a potential Buchwald-Hartwig amination to synthesize the target compound.

| Heteroaryl Halide | Amine | Catalyst / Pre-catalyst | Ligand | Base | Solvent |

| 4-Bromo-2-methyl-1H-imidazole | Piperidine | Pd₂(dba)₃ or Pd(OAc)₂ | (o-biphenyl)P(t-Bu)₂ or similar | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

Stereochemical Control and Regioselectivity in Synthesis

Achieving precise control over the three-dimensional arrangement of atoms and the specific placement of functional groups on both the imidazole and piperidine rings is a key focus in the synthesis of complex heterocyclic compounds.

The creation of specific stereoisomers (diastereomers and enantiomers) is often accomplished through asymmetric synthesis, which can involve the use of chiral auxiliaries, catalysts, or starting materials.

For the piperidine moiety, several strategies have been developed for diastereoselective and enantioselective synthesis. One common approach involves the hydrogenation of substituted pyridine precursors. whiterose.ac.uk For instance, the hydrogenation of appropriately substituted pyridines can lead to cis-piperidines with high diastereoselectivity. whiterose.ac.uk Subsequent epimerization under basic conditions can then provide access to the corresponding trans-diastereomers. whiterose.ac.uk

Catalytic asymmetric hydrogenation is another powerful tool. For example, ruthenium-catalyzed asymmetric hydrogenation of unsaturated precursors has been successfully employed to produce α-methyl-β-cyclopropyldihydrocinnamates with excellent enantio- and diastereoselectivities. nih.gov This type of methodology could be adapted for the synthesis of chiral piperidine rings.

The diastereoselective synthesis of highly substituted piperidines can also be achieved through cascade reactions. A versatile reaction cascade involving rhodium(I)-catalyzed C-H activation-alkyne coupling followed by electrocyclization and reduction has been used to produce highly substituted 1,2,3,6-tetrahydropyridines, which are precursors to densely functionalized piperidines. acs.org Further stereoselective epoxidation and regioselective ring-opening of these tetrahydropyridines can introduce additional stereocenters with high control. acs.org

Multicomponent reactions offer an efficient route to complex piperidine structures with defined stereochemistry. A four-component diastereoselective synthesis of piperidin-2-one substituted pyridinium salts has been reported, proceeding through a Michael-Mannich cascade to form a single diastereomer with three or four stereocenters. researchgate.net

For the imidazole portion, while less commonly a source of stereocenters itself unless substituted on the ring with a chiral group, the introduction of substituents in an enantioselective manner can be achieved through methods like lithiation-substitution sequences under the influence of a chiral ligand such as (-)-sparteine. nih.gov

Table 1: Methods for Stereoselective Piperidine Synthesis

| Method | Description | Key Features |

|---|---|---|

| Pyridine Hydrogenation | Hydrogenation of substituted pyridines to yield piperidines. whiterose.ac.uk | Often yields cis products diastereoselectively. whiterose.ac.uk |

| Catalytic Asymmetric Hydrogenation | Use of chiral catalysts (e.g., Ru-based) to hydrogenate unsaturated precursors. nih.gov | High enantio- and diastereoselectivity. nih.gov |

| Reaction Cascades | Multi-step one-pot reactions to build complexity and control stereochemistry. acs.org | Access to densely substituted piperidines. acs.org |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. researchgate.net | High efficiency and stereoselectivity. researchgate.net |

Regioselectivity, the control of where on a molecule a reaction occurs, is critical when multiple reactive sites are present, as is the case for both imidazole and piperidine rings.

Imidazole Ring Functionalization:

The imidazole ring in this compound has several positions available for functionalization. The regioselective synthesis of substituted imidazoles is a well-studied area. For instance, a flexible approach to 1,4-disubstituted 2-aminoimidazoles has been developed. acs.org Another method allows for the regioselective synthesis of 1,4-disubstituted imidazoles through the double aminomethylenation of a glycine (B1666218) derivative, followed by transamination and cyclization. rsc.org

The direct functionalization of the imidazole ring can also be controlled. For example, a novel synthesis of imidazoles from allenyl sulfonamides and amines allows for the regioselective construction of 4- and 5-functionalized imidazoles depending on the substituents on the nitrogen atoms. nih.gov Furthermore, regioselective C-H functionalization of the imidazole ring at the 2-position can be achieved using acylacetylene/aldehyde pairs. southwales.ac.uk The formation of specific lithiated imidazole species (imidazol-2-yllithium, imidazol-4-yllithium, and imidazol-5-yllithium) provides a powerful way to introduce substituents at desired positions with high regioselectivity. acs.org

Piperidine Ring Functionalization:

The piperidine ring also presents multiple sites for functionalization. The site-selectivity of C-H functionalization on the piperidine ring can often be controlled by the choice of catalyst and the nature of the nitrogen protecting group. nih.govnih.gov For example, rhodium-catalyzed C-H insertion reactions can be directed to the C2, C3, or C4 positions. nih.govnih.gov

Palladium-catalyzed C(sp3)–H arylation has been used for the regio- and stereoselective functionalization of piperidine derivatives at the C4 position, directed by a C3-linked group. acs.org This method demonstrates high functional group tolerance. acs.org Additionally, visible-light-induced α,γ-C(sp3)–H difunctionalization of piperidines has been developed, which proceeds via a highly regioselective 1,5-hydrogen atom transfer of a nitrogen radical. acs.org

Table 2: Regioselective Functionalization Strategies

| Ring System | Method | Position(s) Functionalized | Key Controlling Factors |

|---|---|---|---|

| Imidazole | From allenyl sulfonamides | 4- and 5-positions nih.gov | Substituents on the amine nitrogen. nih.gov |

| Imidazole | C-H functionalization | 2-position southwales.ac.uk | Use of acylacetylene/aldehyde pairs. southwales.ac.uk |

| Imidazole | Lithiation | 2-, 4-, or 5-positions acs.org | Reaction conditions and starting materials. acs.org |

| Piperidine | Rhodium-catalyzed C-H insertion | C2, C3, or C4 nih.govnih.gov | Catalyst and nitrogen protecting group. nih.govnih.gov |

| Piperidine | Palladium-catalyzed C-H arylation | C4-position acs.org | C3-directing group. acs.org |

| Piperidine | Visible-light-induced difunctionalization | α,γ-positions acs.org | 1,5-hydrogen atom transfer. acs.org |

Chemical Reactivity and Mechanistic Studies of 1 2 Methyl 1h Imidazol 4 Yl Piperidine

Reactivity of the Imidazole (B134444) Nucleus

The imidazole ring in 1-(2-Methyl-1H-imidazol-4-yl)piperidine is an electron-rich aromatic system, a characteristic that dictates its susceptibility to electrophilic attack. The presence of a methyl group at the C2 position and a piperidine (B6355638) group at the C4 position significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is generally activated towards electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. In the case of this compound, the piperidino group at C4 is an activating, electron-donating group, which, along with the methyl group at C2, directs incoming electrophiles. Electrophilic substitution is anticipated to occur preferentially at the C5 position, which is activated by both the C4-piperidino and C2-methyl groups and is sterically accessible.

Common electrophilic substitution reactions for imidazoles include nitration and halogenation. For instance, nitration of imidazoles can be achieved using a mixture of nitric acid and sulfuric acid. mdpi.com Halogenation, such as bromination, can proceed readily. youtube.com While specific studies on the nitration or halogenation of this compound are not extensively documented, the general principles of electrophilic substitution on similarly substituted imidazoles suggest that the C5 position is the most probable site of reaction.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent | Predicted Major Product |

| HNO₃/H₂SO₄ | 1-(2-Methyl-5-nitro-1H-imidazol-4-yl)piperidine |

| Br₂ | 1-(5-Bromo-2-methyl-1H-imidazol-4-yl)piperidine |

| I₂ / Base | 1-(5-Iodo-2-methyl-1H-imidazol-4-yl)piperidine |

Nucleophilic Additions and Substitutions Involving the Imidazole Nitrogen Atoms

The imidazole ring of this compound possesses two nitrogen atoms, each with distinct nucleophilic characteristics. The pyrrole-type nitrogen (N1) is part of the aromatic sextet and is less nucleophilic, while the pyridine-type nitrogen (N3) has a lone pair of electrons in an sp² hybrid orbital, making it more nucleophilic and the primary site for reactions with electrophiles such as alkylating and acylating agents.

Due to tautomerism, the proton on the imidazole nitrogen can reside on either N1 or N3. In 4-substituted imidazoles, the position of the substituent can influence this tautomeric equilibrium. For this compound, N-alkylation can potentially lead to two different isomers. The regioselectivity of N-alkylation is influenced by both steric and electronic factors. Generally, in unsymmetrical imidazoles, alkylation of the free base often leads to a mixture of regioisomers.

Oxidation and Reduction Pathways of the Imidazole Moiety

The imidazole ring is generally resistant to oxidation. However, under specific conditions, it can undergo oxidative transformations. For instance, 2-methylimidazole (B133640) can be oxidized to 2-methylimidazolone using a chemical model system for cytochrome P-450, such as tetraphenylporphyrin (B126558) manganese chloride and iodosylbenzene. clockss.org This suggests a potential pathway for the metabolic or synthetic oxidation of the 2-methyl group in this compound.

The reduction of the imidazole ring is also a challenging transformation due to its aromatic stability. Reduction of di-N-substituted imidazolium (B1220033) salts to imidazolines has been reported using reducing agents like sodium borohydride, although this can sometimes be accompanied by ring-opening. stackexchange.com The reduction of 4H-imidazoles after deprotonation has also been explored, leading to 4,5-diaminoimidazoles. clockss.org For this compound, reduction of the imidazole ring would require harsh conditions and likely result in the loss of aromaticity, leading to imidazoline (B1206853) or imidazolidine (B613845) derivatives.

Reactivity of the Piperidine Amine and Ring Carbons

The piperidine moiety of this compound is a saturated heterocycle with a secondary amine, which is the primary center of its reactivity.

N-Alkylation and Acylation Reactions of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a strong nucleophile and readily undergoes N-alkylation and N-acylation reactions.

N-Alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base to neutralize the formed acid. researchgate.net The reaction typically follows an SN2 mechanism. The presence of the bulky and electron-rich 2-methyl-1H-imidazol-4-yl substituent may have a minor steric and electronic influence on the reactivity of the piperidine nitrogen, but it is not expected to prevent these fundamental reactions.

N-Acylation is another common transformation for the piperidine nitrogen, reacting with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. These reactions are generally high-yielding and proceed under mild conditions.

Table 2: Typical N-Alkylation and N-Acylation Reactions of the Piperidine Moiety

| Reagent | Reaction Type | Product |

| Methyl Iodide (CH₃I) | N-Alkylation | 1-(2-Methyl-1H-imidazol-4-yl)-4-methylpiperidine |

| Benzyl Bromide (BnBr) | N-Alkylation | 1-Benzyl-4-(2-methyl-1H-imidazol-4-yl)piperidine |

| Acetyl Chloride (CH₃COCl) | N-Acylation | 1-Acetyl-4-(2-methyl-1H-imidazol-4-yl)piperidine |

| Benzoyl Chloride (PhCOCl) | N-Acylation | 1-Benzoyl-4-(2-methyl-1H-imidazol-4-yl)piperidine |

Ring Opening and Rearrangement Processes

The piperidine ring is generally stable and does not readily undergo ring-opening or rearrangement reactions under normal conditions. However, under specific and often harsh conditions, or with appropriately positioned functional groups, such transformations can be induced. For instance, ring-opening of piperidine derivatives can be achieved through oxidative cleavage or via reactions of N-substituted piperidines bearing specific activating groups. nih.gov Rearrangement reactions of the piperidine ring are less common but have been observed in specific contexts, often involving the formation of a more stable ring system. For this compound, such reactions are not expected to be facile and would require tailored reaction conditions that are not typically encountered.

Structural Characterization and Spectroscopic Analysis of 1 2 Methyl 1h Imidazol 4 Yl Piperidine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-(2-Methyl-1H-imidazol-4-yl)piperidine, the molecular formula is C10H17N3. The calculated exact mass for the protonated molecule [M+H]⁺ would be determined and compared against the experimentally measured value.

An analysis of a closely related compound, (1-methyl-1H-imidazol-4-yl)(4-((3-phenoxyphenoxy)methyl)piperidin-1-yl)methanone, showed a mass measurement error of -0.5 ppm, indicating a high degree of accuracy. nih.gov Similarly, for this compound, an HRMS analysis using a technique such as electrospray ionization (ESI) is expected to yield a measured mass for the [M+H]⁺ ion that is within a narrow tolerance (typically < 5 ppm) of the theoretical mass, thus confirming its elemental composition.

Table 1: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Mass (m/z) |

| [M+H]⁺ | C10H18N3⁺ | 180.1495 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. A complete assignment of the ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) NMR techniques, provides a detailed map of the atomic connectivity.

Detailed ¹H NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the 2-methyl-1H-imidazole and the piperidine (B6355638) ring systems. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Imidazole (B134444) Protons: A singlet is expected for the C5-H of the imidazole ring. The N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.

Methyl Protons: The methyl group at the C2 position of the imidazole ring will present as a sharp singlet.

Piperidine Protons: The protons on the piperidine ring will exhibit more complex splitting patterns due to spin-spin coupling. The protons on the carbons adjacent to the nitrogen (C2' and C6') are expected to be deshielded and appear at a lower field compared to the other piperidine protons (C3', C4', C5'). These will likely appear as multiplets.

In a related structure, the protons of a piperidine ring showed signals in the range of 1.24-4.80 ppm. nih.gov

Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Imidazole C5-H | ~6.5-7.0 | s |

| Imidazole N-H | Variable | br s |

| Imidazole CH₃ | ~2.2-2.5 | s |

| Piperidine C2'-H, C6'-H | ~3.0-3.5 | m |

| Piperidine C3'-H, C5'-H | ~1.6-1.9 | m |

| Piperidine C4'-H | ~1.5-1.7 | m |

¹³C NMR Characterization of the Carbon Skeleton

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the imidazole ring are expected to resonate at lower field due to their aromaticity and the presence of electronegative nitrogen atoms. The carbon attached to the three nitrogen atoms (C2 and C4) will be particularly deshielded. The piperidine carbons will appear at higher field.

For a similar piperidine derivative, the carbon signals of the piperidine ring were observed between 29.5 and 45.2 ppm. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Imidazole C2 | ~145-150 |

| Imidazole C4 | ~135-140 |

| Imidazole C5 | ~115-120 |

| Imidazole CH₃ | ~12-15 |

| Piperidine C2', C6' | ~50-55 |

| Piperidine C3', C5' | ~25-30 |

| Piperidine C4' | ~23-28 |

Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structure Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity between the imidazole and piperidine rings, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For the piperidine ring, cross-peaks would be expected between C2'-H/C3'-H, C3'-H/C4'-H, and C4'-H/C5'-H, and C5'-H/C6'-H, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal based on the previously assigned proton signals. For instance, the signal for the imidazole C5-H would show a cross-peak with the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the two ring systems. A key correlation would be expected between the piperidine protons at C2' and C6' and the imidazole carbon at C4, providing definitive evidence for the N-C4 bond. Correlations between the imidazole methyl protons and the C2 and C5 carbons of the imidazole ring would also be anticipated.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule through their vibrational frequencies.

N-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.

C-H Stretching: Absorptions for aromatic C-H stretching (imidazole ring) are expected just above 3000 cm⁻¹, while aliphatic C-H stretching (piperidine and methyl groups) will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the imidazole ring (C=N and C=C bonds) are anticipated in the 1500-1650 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the piperidine and imidazole rings would likely appear in the 1000-1300 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H (stretch, imidazole) | 3200-3400 (broad) |

| C-H (stretch, aromatic) | 3000-3100 |

| C-H (stretch, aliphatic) | 2850-2960 |

| C=N, C=C (stretch, imidazole) | 1500-1650 |

| C-N (stretch) | 1000-1300 |

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be obtained, this method would provide precise bond lengths, bond angles, and torsional angles.

The analysis would confirm the planarity of the imidazole ring and the expected chair conformation of the piperidine ring. Furthermore, it would reveal the dihedral angle between the mean planes of the two rings. Intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group, which stabilize the crystal lattice, would also be elucidated. While no published crystal structure for this specific compound is currently available, studies on related imidazole and piperidine-containing molecules have demonstrated the utility of this technique in confirming their molecular geometries and packing motifs. nih.gov

Crystal System and Space Group Analysis

Information regarding the crystal system and space group of this compound is not documented in available scientific literature. X-ray crystallography studies, which are essential for determining these parameters, have not been reported for this specific compound.

Bond Lengths, Bond Angles, and Torsion Angles

A detailed table of bond lengths, bond angles, and torsion angles for this compound cannot be provided. This information is typically derived from single-crystal X-ray diffraction analysis, which has not been publicly disseminated for this molecule.

Conformational Analysis of the Piperidine and Imidazole Ring Systems

A detailed conformational analysis of the piperidine and imidazole rings of this compound, which would typically involve spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and computational modeling, has not been published. Therefore, a discussion on the preferred conformations and dynamic behavior of these ring systems cannot be substantiated with experimental evidence.

Computational and Theoretical Investigations of 1 2 Methyl 1h Imidazol 4 Yl Piperidine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental tools for understanding the electronic properties of a molecule at the atomic level. These ab initio or density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of a molecule.

Density Functional Theory (DFT) Optimizations and Vibrational Frequency Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net A key application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation, known as the ground state structure. This process provides precise data on bond lengths, bond angles, and dihedral angles.

Following optimization, a vibrational frequency analysis is typically performed. This calculation determines the frequencies of the normal modes of vibration for the molecule. researchgate.net The results are crucial for:

Characterizing the stationary point: Real, positive frequencies indicate that the optimized structure is a true energy minimum.

Predicting infrared (IR) and Raman spectra: The calculated frequencies and their intensities can be compared with experimental spectra to validate the computational model and aid in spectral assignments. nih.gov

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energies and Distribution

Frontier Molecular Orbital (FMO) theory is a central concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uni.lubldpharm.com

HOMO: This is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its susceptibility to electrophilic attack. mdpi.com

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity and its reactivity towards nucleophiles. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests the molecule is more reactive and can be easily excited.

Mulliken and Natural Population Analysis (NPA) for Charge Distribution

Understanding the distribution of electron charge on each atom in a molecule is vital for predicting its reactivity and intermolecular interactions. Mulliken population analysis and Natural Population Analysis (NPA) are two methods used to estimate these partial atomic charges from a calculated quantum mechanical wavefunction. sigmaaldrich.com

Mulliken Population Analysis: This is a simpler and computationally less intensive method that partitions the total electron population among the atoms. sigmaaldrich.com However, it is known to be highly dependent on the choice of the basis set used in the calculation. sigmaaldrich.com

Natural Population Analysis (NPA): NPA is considered a more robust method that provides a more stable and accurate description of the electron distribution, especially for complex or ionic compounds. researchgate.netsigmaaldrich.com

These analyses help identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map, or Molecular Electrostatic Potential (MESP) surface, is a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values:

Red: Represents regions of negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen or nitrogen). These are sites prone to electrophilic attack.

Blue: Represents regions of positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms or areas with low electron density. These are sites susceptible to nucleophilic attack.

Green/Yellow: Indicates regions of neutral or intermediate potential.

ESP maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and receptor-ligand binding.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time.

Assessment of Dynamic Behavior and Conformational Flexibility

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves in a given environment (e.g., in a solvent or interacting with a protein). For a flexible molecule like 1-(2-Methyl-1H-imidazol-4-yl)piperidine, which contains a rotatable bond between the imidazole (B134444) and piperidine (B6355638) rings, MD simulations can:

Explore the different accessible conformations and their relative stabilities.

Identify the most populated conformational states.

Analyze the dynamics of transitions between different conformations.

This information is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

Solvent Effects on Molecular Conformation and Stability

The three-dimensional shape of a molecule (conformation) and its stability can be significantly influenced by the surrounding solvent. Computational methods, such as Density Functional Theory (DFT), are employed to model these interactions. The polarity of the solvent can affect the molecule's geometry, intramolecular hydrogen bonding, and the relative energy of different conformers.

For a molecule like this compound, which contains both a polar imidazole ring and a flexible piperidine ring, the choice of solvent is expected to have a notable impact. In non-polar solvents, intramolecular interactions would likely dominate, whereas in polar solvents, interactions with the solvent molecules become more significant.

A typical computational approach involves optimizing the molecule's geometry in the gas phase and then in the presence of different solvent models, such as the Polarizable Continuum Model (PCM). This allows for the calculation of the solvation energy and the identification of the most stable conformation in each environment.

Table 1: Illustrative Conformational Energy of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Relative Energy (kcal/mol) |

| Gas Phase | 1 | 0 (Reference) |

| Chloroform | 4.81 | -2.5 |

| Ethanol | 24.55 | -5.8 |

| Water | 78.39 | -7.2 |

Note: The data in this table is illustrative and based on typical results for similar heterocyclic compounds. Specific experimental or computational data for this compound is not publicly available.

In Silico Prediction of Chemical Reactivity and Selectivity

Computational models can predict how and where a molecule is likely to react. This is valuable for designing synthetic routes and understanding potential metabolic pathways.

Modeling reaction pathways involves identifying the most likely routes for a chemical transformation. This is achieved by calculating the potential energy surface of the reacting system. A key aspect of this is locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate. For this compound, this could be applied to predict outcomes of reactions such as N-alkylation or electrophilic substitution on the imidazole ring.

The acidity and basicity of a molecule are crucial for its chemical and biological activity. The pKa value, which quantifies the strength of an acid, can be predicted using computational methods. These predictions are often based on calculating the Gibbs free energy change of the deprotonation reaction.

For this compound, the imidazole and piperidine rings both contain nitrogen atoms that can act as basic sites. The imidazole ring also has an acidic N-H proton. Computational analysis can help determine which site is more likely to be protonated or deprotonated. Molecular Electrostatic Potential (MESP) maps are often used to visualize the electron-rich (basic) and electron-poor (acidic) regions of a molecule. researchgate.net

Table 2: Predicted pKa Values for Ionizable Sites of this compound

| Ionizable Group | Predicted pKa (Basic) | Predicted pKa (Acidic) |

| Piperidine Nitrogen | ~9.5 - 10.5 | - |

| Imidazole Nitrogen (unprotonated) | ~6.5 - 7.5 | - |

| Imidazole N-H | - | ~14 - 15 |

Note: These pKa values are estimates based on the known properties of piperidine and imidazole moieties and are for illustrative purposes. Actual values would require specific computational studies.

Ligand-Protein Interaction Modeling (General Research Tool for Probes)tandfonline.com

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a larger molecule, typically a protein. nih.gov This is a fundamental tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

In the context of using this compound as a research probe, molecular docking could be employed to screen for potential protein targets. The process involves generating multiple possible binding poses of the ligand within the active site of a protein and scoring them based on their predicted binding affinity. nih.gov The piperidine and imidazole moieties offer opportunities for various interactions, including hydrogen bonds and hydrophobic interactions. nih.govnih.gov

After an initial docking run, more rigorous methods can be used to calculate the binding free energy, which provides a more accurate estimate of the binding affinity. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used for this purpose.

These calculations can also identify "interaction hotspots" – key amino acid residues in the protein's binding site that contribute most significantly to the binding energy. This information is invaluable for designing more potent and selective analogs. For this compound, key interactions would likely involve the nitrogen atoms of the piperidine and imidazole rings forming hydrogen bonds with polar residues, and the methyl group or the ring systems participating in hydrophobic interactions.

Advanced Research Applications and Methodological Development Utilizing 1 2 Methyl 1h Imidazol 4 Yl Piperidine

Function as a Chemical Building Block in Complex Molecule Synthesis

The inherent reactivity and structural features of the 1-(2-Methyl-1H-imidazol-4-yl)piperidine framework make it an exceptionally valuable building block in organic synthesis. beilstein-journals.orgresearchgate.net The presence of multiple reaction sites—specifically the nitrogen atoms of the piperidine (B6355638) and imidazole (B134444) rings—allows for its elaboration into a diverse array of more complex molecular structures. Chemists leverage this scaffold to construct intricate architectures that are often pursued for their potential biological activities. nih.gov

The imidazole-piperidine motif is a foundational element for assembling molecules containing multiple heterocyclic rings. Synthetic strategies often involve coupling this unit with other heterocyclic precursors to generate novel hybrid compounds. For instance, research has demonstrated the synthesis of complex molecules by linking piperazine (B1678402) or piperidine moieties to other systems like thienopyrazoles and imidazoles, resulting in elaborate structures with potential pharmacological relevance. researchgate.net One powerful technique employed for this purpose is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, which can tether an imidazole-piperazine scaffold to a triazole ring, creating a multi-heterocyclic conjugate. nih.gov This modular approach allows for the systematic construction of diverse chemical libraries. Similarly, the synthesis of molecules combining benzimidazole, quinoline, and thiadiazole motifs highlights the utility of heterocyclic building blocks in creating compounds with significant antiproliferative activity. amazonaws.com

Table 1: Examples of Multi-Heterocyclic Architectures from Related Building Blocks

| Base Scaffold | Coupled Heterocycle(s) | Synthetic Strategy | Resulting Architecture Example |

|---|---|---|---|

| Imidazole-Piperazine | Substituted Triazoles | Click Chemistry (Azide-Alkyne Cycloaddition) | 4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)piperazine-1-yl)methyl)-1-substituted-1H-1,2,3-triazole nih.gov |

| Piperazine | Thienopyrazole, Imidazole | Multi-step condensation and coupling | {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone researchgate.net |

| Imidazole-Carbohydrazide | 1,3,4-Oxadiazole | Cyclization with Carbon Disulfide | 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one mdpi.com |

Beyond discrete multi-heterocyclic systems, the this compound scaffold is relevant to the synthesis of larger molecular assemblies like macrocycles and polymers.

Macrocyclic Scaffolds: Macrocyclic peptides are of significant interest as therapeutic agents and research probes, particularly for engaging challenging protein targets. nih.gov The imidazole ring, as part of a larger peptide or molecule, can participate in macrocyclization reactions. For example, efficient solid-phase synthesis methods have been developed to create macrocycles by forming an imidazopyridinium-linked ring, demonstrating the utility of imidazole-like structures in creating conformationally constrained systems with potentially favorable properties like increased cell permeability. nih.gov

Polymeric Scaffolds: The principles of using functionalized building blocks extend to materials science. A relevant strategy is the creation of Molecularly Imprinted Polymers (MIPs). In this technique, a functional monomer that mimics a target molecule is polymerized with a cross-linker. While not using the exact target compound, research has shown that N-(2-arylethyl)-2-methylprop-2-enamides, which share structural similarities, can serve as templates for fabricating MIPs. mdpi.com After polymerization, the template portion is cleaved, leaving behind a cavity that is specifically shaped to re-bind the target molecule or its analogs with high affinity. mdpi.com This approach could foreseeably be adapted for monomers derived from this compound to create selective sensors or separation materials.

Development of Chemical Probes for Biochemical Research

The structural characteristics of this compound make it an ideal starting point for the design of chemical probes, which are indispensable tools for studying biological systems. These probes can be used to visualize cellular components, identify protein targets, and elucidate the mechanisms of enzymes and receptors.

Fluorescent labeling is a cornerstone of modern biochemical research, enabling the visualization and quantification of molecules in complex biological environments. The piperidine nitrogen of the scaffold provides a convenient site for chemical modification, allowing for the attachment of a fluorophore. The synthesis of such fluorescently tagged derivatives can be achieved through standard coupling reactions. nih.govrsc.org For instance, N-acylbenzotriazoles have been shown to be effective reagents for the fluorescent labeling of peptides on a solid phase, a technique that could be applied to the piperidine amine. rsc.org Commonly used peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can facilitate the amide bond formation between the piperidine nitrogen and a carboxy-functionalized fluorescent dye. nih.gov

Table 2: Reagents for Potential Fluorescent Labeling

| Reagent Type | Example | Application Note |

|---|---|---|

| Fluorescent Dye | 6-Carboxyfluorescein, Rhodamine B | Common fluorophores with carboxylic acid handles for coupling. nih.gov |

| Fluorescent Labeling Reagent | 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) | A reagent used for labeling amines for HPLC analysis. medchemexpress.com |

| Coupling Agent | HATU, HBTU, PyBOP | Used to activate carboxylic acids for efficient amide bond formation with amines like the piperidine nitrogen. nih.gov |

The imidazole-piperidine core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, distinct biological targets depending on its substitution pattern. This makes derivatives of this compound a rich source of modulators for mechanistic studies of various enzymes and receptors. By systematically altering the substituents on the core structure, researchers can develop potent and selective ligands to probe the function and structure-activity relationships (SAR) of these biological macromolecules.

For example, derivatives based on the 4-(imidazolylmethyl)piperidine template have been identified as potent histamine (B1213489) H3 receptor antagonists, with research focused on reducing off-target effects like CYP450 enzyme inhibition. nih.gov In a different context, 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives were developed as highly selective delta-opioid receptor agonists. nih.govresearchgate.net Further studies have shown that related scaffolds can act as NLRP3 inflammasome inhibitors, Factor Xa inhibitors, and dual-acting histamine H3/sigma-1 receptor ligands, highlighting the scaffold's versatility. nih.govnih.govnih.gov

Table 3: Bioactivity of Structurally Related Imidazole-Piperidine Derivatives

| Derivative Class | Biological Target | Reported Activity | Reference |

|---|---|---|---|

| 4-[(1H-Imidazol-4-yl)methyl]piperidine Series | Histamine H3 Receptor | Antagonist activity; low CYP2D6/CYP3A4 inhibition. nih.gov | nih.gov |

| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Series | δ-Opioid Receptor | Selective full agonist with Ki = 18 nM. nih.gov | nih.gov |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Series | NLRP3 Inflammasome | Inhibition of pyroptosis and IL-1β release. nih.gov | nih.gov |

| Pyrazole-based inhibitors with an imidazole P(4) moiety | Factor Xa | Potent, selective, and orally bioavailable inhibitors. nih.gov | nih.gov |

From a fundamental chemical perspective, the nitrogen atoms in both the imidazole and piperidine rings possess lone pairs of electrons, making them effective Lewis bases. This characteristic allows them to act as N-donor ligands and coordinate with a wide variety of metal ions. While specific studies on the metal coordination of this compound are not prominent, the principles of coordination chemistry suggest significant potential in this area.

The molecule could potentially act as a monodentate ligand, coordinating through either the piperidine nitrogen or one of the imidazole nitrogens. More interestingly, it could function as a bidentate ligand, chelating a single metal center or acting as a bridging ligand between two metal centers to form coordination polymers or discrete polynuclear complexes. The resulting metal complexes could have applications in catalysis, materials science, or as novel imaging agents, representing an underexplored area of research for this versatile building block.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the chemical structure of a lead compound, researchers can identify the key molecular features responsible for its biological activity and optimize its properties. For this compound, SAR studies would focus on the independent and combined effects of altering the imidazole and piperidine rings.

While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be inferred from research on related compounds. The primary strategies for modification would involve substitutions on both the imidazole and piperidine rings, as well as alterations to the core structures themselves.

Imidazole Moiety Modifications: The 2-methyl group on the imidazole ring is a key feature. Modifications could include altering the size and electronics of this substituent (e.g., replacing it with other alkyl groups, hydrogen, or electron-withdrawing groups) to probe the steric and electronic requirements of its biological target. The nitrogen atoms of the imidazole ring are also critical for its chemical properties, including its ability to act as a hydrogen bond donor and acceptor. N-alkylation or N-arylation of the imidazole ring can significantly impact the compound's polarity, lipophilicity, and metabolic stability.

Piperidine Moiety Modifications: The piperidine ring offers several avenues for modification. Substituents can be introduced at various positions on the ring to explore the spatial requirements of the binding pocket. For instance, the introduction of polar groups could enhance solubility and introduce new hydrogen bonding interactions, while non-polar groups could increase lipophilicity and van der Waals interactions. The nitrogen atom of the piperidine is a key basic center, and its pKa can be modulated by the introduction of substituents on the ring or by its incorporation into a bicyclic system. Such modifications would influence the compound's pharmacokinetic profile.

In a study on a series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives, modifications to the imidazole and pyrimidine (B1678525) rings, as well as the linker between them, led to the identification of compounds with potent antiproliferative activity. nih.gov For example, the presence of a piperidine or piperazine linker was found to be crucial for activity.

A hypothetical SAR study on this compound could explore the following modifications:

| Modification Site | Type of Modification | Potential Impact on Activity |

| Imidazole N1 | Alkylation, Arylation | Altered polarity, lipophilicity, and metabolic stability |

| Imidazole C2-Methyl | Replacement with H, larger alkyls, EWGs | Probe steric and electronic requirements of the target |

| Imidazole C5 | Substitution with halogens, small alkyls | Fine-tuning of electronic properties and binding interactions |

| Piperidine N1 | Acylation, Alkylation, Sulfonylation | Altered basicity, introduction of new interaction points |

| Piperidine Ring | Introduction of substituents (e.g., -OH, -F, -CH3) | Modified solubility, lipophilicity, and spatial arrangement |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been published, the principles of QSAR can be applied to guide the design of new derivatives.

A QSAR study on a series of imidazole derivatives as antidiabetic agents revealed that descriptors such as the count of nitrogen and oxygen atoms separated by a certain bond distance and the octanol/water partition coefficient (SlogP) were significant in predicting activity. scispace.com This suggests that for derivatives of this compound, both electronic and hydrophobic properties would be critical determinants of their biological effects.

Similarly, a QSAR study on N-arylsulfonyl-N-2-pyridinyl-piperazines as anti-diabetic agents highlighted the importance of various descriptors in the developed models. wu.ac.th For a hypothetical QSAR model of this compound derivatives, the following descriptors would likely be relevant:

| Descriptor Class | Specific Descriptors | Potential Significance |

| Electronic | Dipole moment, Partial charges on N atoms | Influences electrostatic interactions and hydrogen bonding |

| Steric | Molecular volume, Surface area | Determines the fit of the molecule into the binding site |

| Hydrophobic | LogP, Molar refractivity | Affects membrane permeability and hydrophobic interactions |

| Topological | Connectivity indices, Shape indices | Encodes information about the molecular branching and shape |

The development of a robust QSAR model would enable the prediction of the biological activity of novel, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Catalysis and Coordination Chemistry

The structural features of this compound, namely the nucleophilic nitrogen atoms of the imidazole and piperidine rings, suggest its potential utility in catalysis and coordination chemistry.

The imidazole moiety is a well-known ligand for a variety of transition metals. The nitrogen atoms of the imidazole ring can coordinate to metal centers, and the electronic properties of the imidazole can be tuned by substituents, which in turn can influence the catalytic activity of the resulting metal complex. The piperidine nitrogen can also act as a coordination site, potentially allowing the compound to act as a bidentate ligand.

Research has demonstrated the synthesis and characterization of octamolybdate complexes containing 2-methyl-imidazole as a ligand, confirming the coordination ability of this moiety. rsc.org While this study does not involve the specific piperidine-substituted imidazole, it provides a precedent for the use of 2-methyl-imidazoles in forming transition metal complexes.

Derivatives of this compound could be designed to act as ligands for various transition metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and oxidations. The combination of a "soft" imidazole donor and a "hard" piperidine amine donor could lead to unique reactivity and selectivity in catalysis.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. The basic nitrogen atom of the piperidine ring and the potential for the imidazole to act as a hydrogen bond donor or a general base suggest that this compound or its derivatives could function as organocatalysts.

Guanidines, which share some structural and electronic similarities with the imidazole core, are known to be effective organocatalysts for a range of reactions. researchgate.net This suggests that the imidazole part of the molecule could participate in activating substrates through hydrogen bonding or proton transfer.

Furthermore, piperidine itself and its derivatives are widely used as basic catalysts in various organic transformations. nih.govnih.gov The combination of the piperidine and imidazole moieties in a single molecule could lead to cooperative catalytic effects. For instance, one part of the molecule could act as a Brønsted base to deprotonate a substrate, while the other part could stabilize a transition state through hydrogen bonding.

Development of Novel Analytical Methods and Sensing Applications

The unique chemical properties of this compound could be exploited for the development of novel analytical methods and chemical sensors. The imidazole moiety is known to interact with various metal ions and small molecules, making it a potential recognition element in a sensor.

While there is no specific literature on the use of this compound in analytical applications, related imidazole-containing compounds have been used in the development of chemosensors. The ability of the imidazole nitrogen atoms to coordinate with metal ions could be harnessed to create colorimetric or fluorescent sensors for the detection of specific metal cations.

Furthermore, the development of analytical methods, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), for the quantification of this compound and its metabolites would be crucial for its preclinical and clinical development as a potential therapeutic agent.

Q & A

Q. How can synthetic routes be scaled while minimizing byproducts?

- Methodological Answer : Replace batch reactions with flow chemistry for controlled imidazole-piperidine coupling. Optimize catalyst loading (e.g., Pd/C for dehalogenation steps) and solvent systems (e.g., ethanol/water mixtures) to reduce side reactions. Process Analytical Technology (PAT) monitors reaction progression in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.